molecular formula C20H19N3O3S B11068102 N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide

N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide

Cat. No.: B11068102
M. Wt: 381.4 g/mol
InChI Key: PDXQUUONXCFNNP-UHFFFAOYSA-N
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Description

N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole ring, a naphthalene moiety, and a sulfonamide group, making it a versatile candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Indazole Ring: Starting with a suitable precursor, such as 2-nitrobenzaldehyde, the indazole ring can be formed through a series of cyclization reactions.

    Attachment of the Naphthalene Moiety: The naphthalene ring can be introduced via a Friedel-Crafts acylation reaction, using a naphthalene derivative and an appropriate acylating agent.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The indazole ring can interact with enzyme active sites or receptor binding pockets, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the indazole and naphthalene rings, along with the sulfonamide group, provides a versatile scaffold for the development of novel compounds with diverse applications.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C20H19N3O3S/c1-2-12-26-18-10-11-19(16-8-4-3-7-15(16)18)27(24,25)23-17-9-5-6-14-13-21-22-20(14)17/h3-11,13,23H,2,12H2,1H3,(H,21,22)

InChI Key

PDXQUUONXCFNNP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC4=C3NN=C4

Origin of Product

United States

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